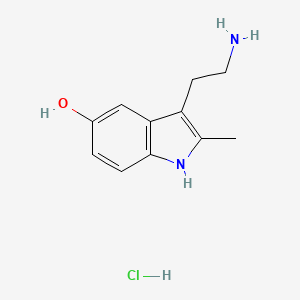

2-Methyl-5-hydroxytryptamine hydrochloride

Descripción general

Descripción

El clorhidrato de 2-metil-5-hidroxitriptamina es un compuesto sintético que actúa como agonista de los receptores 5-HT3 y 5-HT6. Está estrechamente relacionado con la serotonina, un neurotransmisor que desempeña un papel crucial en la regulación del estado de ánimo, la cognición y diversos procesos fisiológicos . El compuesto se utiliza a menudo en la investigación científica para estudiar las funciones y los mecanismos de los receptores de serotonina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de 2-metil-5-hidroxitriptamina suele implicar los siguientes pasos:

Material de partida: La síntesis comienza con la preparación de 2-metilindol.

Hidroxilación: El 2-metilindol se hidroxi-la en la posición 5 para formar 2-metil-5-hidroxiindol.

Aminación: El compuesto hidroxilado se somete a una aminación para introducir el grupo aminoetil, lo que da como resultado 2-metil-5-hidroxitriptamina.

Formación de clorhidrato: Finalmente, el compuesto se convierte en su forma de sal de clorhidrato haciendo reaccionar con ácido clorhídrico

Métodos de producción industrial

Los métodos de producción industrial del clorhidrato de 2-metil-5-hidroxitriptamina implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso suele incluir:

Catalizadores: Uso de catalizadores específicos para mejorar las velocidades de reacción.

Control de la temperatura: Mantenimiento de condiciones de temperatura precisas para evitar reacciones secundarias.

Purificación: Empleo de técnicas como la cristalización y la cromatografía para purificar el producto final

Análisis De Reacciones Químicas

Key Reaction:

Solubility and Stability

The compound exhibits moderate aqueous solubility (<22.67 mg/mL in water) and stability under standard laboratory storage conditions (room temperature) . Its stability profile suggests resistance to hydrolysis under neutral pH, though thermal decomposition pathways remain uncharacterized in literature.

Table 1: Solubility and Storage Conditions

| Property | Value | Source |

|---|---|---|

| Solubility in Water | <22.67 mg/mL | |

| Storage Temperature | Room temperature (RT) | |

| Purity (HPLC) | ≥98% |

Receptor Binding Kinetics

This compound acts as a full agonist at 5-HT₃ receptors (Kᵢ = 1,200 nM) and exhibits high affinity for 5-HT₆ receptors (Kᵢ = 46 nM) . Its binding involves ionic interactions with receptor residues, though covalent modifications (e.g., Schiff base formation) are not reported.

Table 2: Receptor Binding Affinities

| Receptor | Kᵢ (nM) | Functional Activity | Source |

|---|---|---|---|

| 5-HT₃ | 1,200 | Agonist | |

| 5-HT₆ | 46 | Ligand |

Biochemical Interactions

In vitro studies demonstrate that 2-methyl-5-HT induces 5-HT₃ receptor-mediated ion currents in HEK 293T cells, with efficacy comparable to serotonin (5-HT) . Chronic exposure to 5-HT analogs like 2-methyl-5-HT leads to receptor desensitization via intracellular sequestration, a process independent of receptor endocytosis .

Key Observations:

-

Concentration-Dependent Activation : Maximal currents at 5 µM .

-

Desensitization Kinetics : Slower than serotonin (5-HT) in N1E-115 neuroblastoma cells .

In Vivo Pharmacokinetics

At 3 mg/kg (intraperitoneal administration), the compound crosses the blood-brain barrier, reducing immobility time in rodent models of depression . Metabolic pathways (e.g., hepatic oxidation or conjugation) remain unelucidated in available literature.

Hypothetical Degradation Pathways

Based on its functional groups:

-

Oxidation : The indole ring may undergo hydroxylation or ring-opening under oxidative conditions.

-

Hydrolysis : The ethylamine sidechain could hydrolyze in strongly acidic/basic environments.

-

Photodegradation : Potential sensitivity to UV light due to aromatic moieties.

Aplicaciones Científicas De Investigación

El clorhidrato de 2-metil-5-hidroxitriptamina se utiliza ampliamente en la investigación científica debido a su capacidad para activar selectivamente los receptores de serotonina. Sus aplicaciones incluyen:

Química: Estudio de las relaciones estructura-actividad de los receptores de serotonina.

Biología: Investigación del papel de la serotonina en diversos procesos biológicos.

Medicina: Exploración de posibles usos terapéuticos para los trastornos del estado de ánimo y otras afecciones.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos dirigidos a los receptores de serotonina

Mecanismo De Acción

El clorhidrato de 2-metil-5-hidroxitriptamina ejerce sus efectos uniéndose y activando los receptores 5-HT3 y 5-HT6. Estos receptores forman parte de la familia de receptores de serotonina y están involucrados en diversas vías de señalización. Al unirse, el compuesto imita la acción de la serotonina, lo que lleva a la activación de las cascadas de señalización aguas abajo que regulan el estado de ánimo, la cognición y otras funciones fisiológicas .

Comparación Con Compuestos Similares

Compuestos similares

5-Hidroxitriptamina (Serotonina): El neurotransmisor natural que imita el clorhidrato de 2-metil-5-hidroxitriptamina.

5-Metoxitriptamina: Otro derivado de la triptamina con actividad receptora similar.

α-Metil-5-hidroxitriptamina: Un compuesto sintético con propiedades agonistas similares

Singularidad

El clorhidrato de 2-metil-5-hidroxitriptamina es único debido a su activación selectiva de los receptores 5-HT3 y 5-HT6, lo que lo convierte en una herramienta valiosa para el estudio de estos subtipos de receptores específicos. Sus modificaciones estructurales también confieren propiedades farmacológicas distintas en comparación con otros derivados de la triptamina .

Actividad Biológica

2-Methyl-5-hydroxytryptamine hydrochloride, also known as 2-Methylserotonin, is a tryptamine derivative closely related to serotonin (5-hydroxytryptamine, 5-HT). It exhibits significant biological activity primarily through its action as an agonist at serotonin receptors, particularly the 5-HT3 and 5-HT6 receptors. This article provides a detailed overview of the compound's biological activity, including its receptor interactions, effects on cellular signaling, and implications in various research contexts.

- IUPAC Name : this compound

- CAS Number : 845861-49-6

- Molecular Formula : C₁₁H₁₄N₂O·HCl

- Molecular Weight : 226.71 g/mol

Receptor Interactions

2-Methyl-5-hydroxytryptamine acts primarily as a full agonist at the 5-HT3 receptor and a potent ligand for the 5-HT6 receptor:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT3 | 1200 nM |

| 5-HT6 | 46 nM |

The compound's effective concentration ranges from 0.5 to 50 µM , with an IC50 value of approximately 3.1 ± 0.9 µM for the 5-HT3 receptor, indicating a moderate potency in activating these receptors .

Upon binding to the 5-HT3 receptor, which is a ligand-gated ion channel, 2-Methylserotonin induces inward ion currents in neuronal cells. Studies have shown that the currents elicited by this compound are approximately 19.9 ± 2.4% of those produced by serotonin itself, suggesting that while it mimics serotonin's action, it does so with reduced efficacy . The desensitization of the receptor following binding to 2-Methylserotonin occurs at a slower rate compared to serotonin, which may have implications for its pharmacological profile .

Neuroblastoma Cell Studies

In experiments involving N1E-115 neuroblastoma cells, treatment with varying concentrations of 2-Methylserotonin resulted in a dose-dependent increase in ion currents. This study highlights the compound's potential utility in neuropharmacological applications .

Gut Microbiota Interaction

Recent research has demonstrated that gut microbiota-produced tryptamines, including 2-Methylserotonin, can activate epithelial G-protein-coupled receptors (GPCRs), leading to increased colonic secretion. This finding suggests that compounds like 2-Methylserotonin may play a role in gut physiology and could be relevant in studies of gastrointestinal disorders .

Cancer Research Implications

In cancer research contexts, particularly concerning fibrosarcoma cells (HT1080), the compound's interactions with serotonin receptors may influence tumor growth and metastasis. The modulation of COX-2 expression and prostaglandin E2 production via serotonin pathways has been observed, indicating potential avenues for therapeutic intervention .

Summary of Biological Effects

The biological effects of this compound can be summarized as follows:

- Agonistic Activity : Acts as a full agonist at the 5-HT3 receptor and potent ligand for the 5-HT6 receptor.

- Ion Channel Modulation : Induces inward ion currents in neuronal cells.

- Potential Therapeutic Applications : Investigated for roles in neuropharmacology and cancer treatment.

Propiedades

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;/h2-3,6,13-14H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVRHQPXSBWLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845861-49-6 | |

| Record name | 2-Methylserotonin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-5-hydroxytryptamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DHM9Z9BHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.